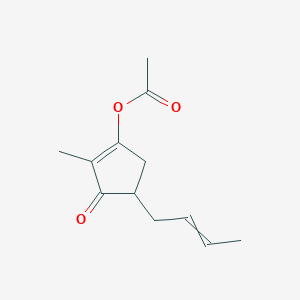![molecular formula C20H19OPS B14463748 Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 66164-48-5](/img/structure/B14463748.png)
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-(phenylsulfanyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(phenylsulfanyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphide forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1-(phenylsulfanyl)ethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 1-(phenylsulfanyl)ethyl group.
Phenylphosphine: A simpler compound with only one phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 1-(phenylsulfanyl)ethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
66164-48-5 |
|---|---|
Fórmula molecular |
C20H19OPS |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[phenyl(1-phenylsulfanylethyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H19OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3 |
Clave InChI |
KZQDPJRFYNPLRE-UHFFFAOYSA-N |
SMILES canónico |
CC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
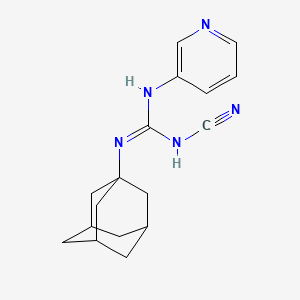
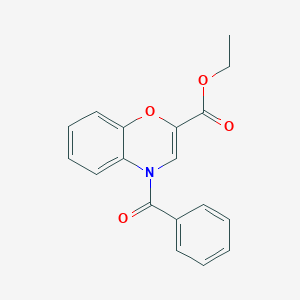

![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
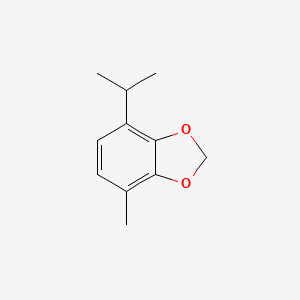
![9-Ethyl-1-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14463707.png)
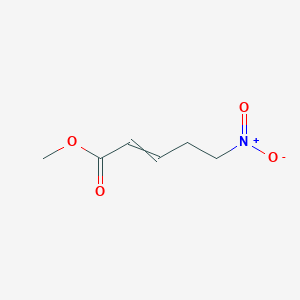
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
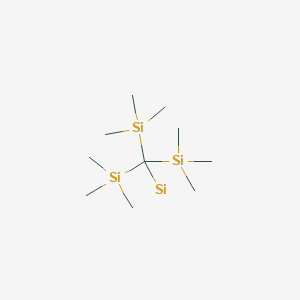
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
